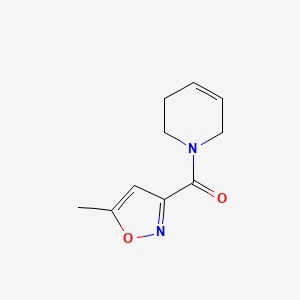

2-(苄氧基)-2-甲基丙醛

描述

2-(Benzyloxy)-2-methylpropanal is a chemical compound that is part of a broader class of organic molecules which contain the benzyloxy functional group. This group is characterized by the presence of a benzyl ether moiety, which is a benzene ring attached to an oxygen atom that is in turn connected to another organic fragment. The compound itself is not directly discussed in the provided papers, but its structural motifs and related chemistry are explored in various contexts, such as in the synthesis of complex organic molecules and in the study of their properties and reactivity.

Synthesis Analysis

The synthesis of benzyloxy-functionalized compounds is a topic of interest in the field of organic chemistry due to their relevance in various applications, including medicinal chemistry and material science. For instance, a series of benzyloxy-functionalized 1,3-propanedithiolate complexes have been synthesized and characterized, demonstrating the versatility of the benzyloxy group in coordination chemistry . Additionally, the use of 2-benzyloxypyridine as a reagent for the synthesis of benzyl ethers and esters showcases the utility of benzyloxy derivatives in synthetic organic chemistry .

Molecular Structure Analysis

The molecular structure of compounds containing the benzyloxy group can be complex and is often elucidated using various analytical techniques. For example, the crystal structure analysis of a related compound, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, was performed using X-ray diffraction, and its spectral properties were investigated using IR, NMR, and UV-Vis spectroscopy . These studies provide insights into the molecular geometry, electronic structure, and potential reactivity of benzyloxy-containing compounds.

Chemical Reactions Analysis

Benzyloxy-functionalized compounds participate in a variety of chemical reactions. The [4+2] benzannulation reaction involving 2-alkenylphenyl Grignard reagents is an example of how these compounds can be used to construct more complex aromatic systems, such as phenanthrenes . Furthermore, the reactions of benzylamine with epoxides demonstrate the reactivity of benzyloxy derivatives under nucleophilic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyloxy-functionalized compounds are influenced by the presence of the benzyloxy group. For instance, novel benzoxazine monomers containing arylpropargyl ether groups exhibit high thermal stability upon polymerization, indicating the impact of the benzyloxy moiety on the material properties of the resulting polymers . The electron ionization-induced fragmentations of 1,1-(2,2'-dimethoxyphenyl)-substituted 2-methylpropanes, which are structurally related to benzyloxy compounds, highlight the stability and fragmentation patterns of the benzyl cation, a key aspect in mass spectrometry studies .

科学研究应用

合成和反应

- 2-(苄氧基)-2-甲基丙醛用于合成各种化合物。例如,它用于醇的混热苄基化,将它们转化为苄基醚,该过程被描述为高效,产率良好至极佳 (Poon & Dudley, 2006)。类似地,它在苄基醚和酯的制备中发挥作用,为合成提供了一种温和有效的途径 (López & Dudley, 2008)。

化学性质和应用

- 在有机金属化学中,2-(苄氧基)-2-甲基丙醛衍生物用于合成苄氧基官能化的二铁 1,3-丙二硫醇配合物。这些配合物在结构上得到表征,并研究了它们的电化学性质,与 [FeFe]-氢化酶的活性位点相关 (Song et al., 2012)。

- 该化合物还在有机合成领域中得到应用,例如在 1β-甲基碳青霉烯类抗生素的新型合成中。这涉及 3-苄氧基-2-甲基丙醛与乙烯三甲基甲硅烷缩醛的螯合控制的羟醛反应 (Shirai & Nakai, 1989)。

高级化学合成

- 在更复杂的化学合成中,2-(苄氧基)-2-甲基丙醛衍生物用于由森田-贝利斯-希尔曼加合物合成 2-苯并噁戊烯,展示了 C-O 和 C-C 键的简便串联构建 (Das et al., 2006)。它还在通过硫醇-迈克尔偶联和开环复分解聚合开发功能性外-7-氧代降冰片烯树状大分子单体中发挥作用,为聚合物化学领域做出贡献 (Liu, Burford, & Lowe, 2014)。

光引发剂分解研究

- 2-(苄氧基)-2-甲基丙醛已在光引发剂分解的研究中得到研究,特别考察了它在丙烯酸酯中生成和添加自由基的作用。这项研究有助于加深对光化学过程的理解 (Vacek et al., 1999)。

生物医学应用

- 尽管您的请求排除了与药物相关的信息,但值得注意的是,2-(苄氧基)-2-甲基丙醛的衍生物已被研究其潜在的生物活性,包括抗组胺特性,表明其应用范围超出了基础化学 (Arayne et al., 2017)。

安全和危害

未来方向

The future directions for “2-(Benzyloxy)-2-methylpropanal” could involve further exploration of its synthesis, reactivity, and potential applications. For instance, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack, which could be an area of future research .

属性

IUPAC Name |

2-methyl-2-phenylmethoxypropanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11(2,9-12)13-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRXDMMPRRCEHHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-2-methylpropanal | |

CAS RN |

145486-31-3 | |

| Record name | 2-(benzyloxy)-2-methylpropanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B3013454.png)

![1-Methylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B3013455.png)

![2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B3013461.png)

![6-Methoxy-3-[1-(4-pyrazol-1-ylphenyl)sulfonylpiperidin-4-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3013469.png)

![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B3013470.png)

![Tert-butyl 7-[[(2-chloroacetyl)amino]methyl]-2,3-dihydro-1,4-benzoxazine-4-carboxylate](/img/structure/B3013474.png)

![[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B3013476.png)